N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide
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Overview
Description
N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives generally involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like flash chromatography is common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, ethanol, and water are commonly used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that also contains a benzimidazole ring.
Thiabendazole: An antihelmintic agent with similar structural features
Uniqueness
N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a hydroxybutanamide group makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-9-10-17(2)18(14-16)15-25-20-7-4-3-6-19(20)24-21(25)11-12-23-22(27)8-5-13-26/h3-4,6-7,9-10,14,26H,5,8,11-13,15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUAIXRHVZRJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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